molecular formula C19H22O B11960973 1-[4-(5-Phenylpentyl)phenyl]ethanone CAS No. 6337-75-3

1-[4-(5-Phenylpentyl)phenyl]ethanone

Cat. No.: B11960973
CAS No.: 6337-75-3
M. Wt: 266.4 g/mol
InChI Key: BECSCIYRBUSPFU-UHFFFAOYSA-N
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Description

1-[4-(5-Phenylpentyl)phenyl]ethanone is an organic compound with the molecular formula C19H22O. It is a ketone derivative characterized by a phenyl group attached to a pentyl chain, which is further connected to another phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Phenylpentyl)phenyl]ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(5-Phenylpentyl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(5-Phenylpentyl)phenyl]ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(5-Phenylpentyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Uniqueness: 1-[4-(5-Phenylpentyl)phenyl]ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

6337-75-3

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

1-[4-(5-phenylpentyl)phenyl]ethanone

InChI

InChI=1S/C19H22O/c1-16(20)19-14-12-18(13-15-19)11-7-3-6-10-17-8-4-2-5-9-17/h2,4-5,8-9,12-15H,3,6-7,10-11H2,1H3

InChI Key

BECSCIYRBUSPFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCCCCC2=CC=CC=C2

Origin of Product

United States

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